molecular formula C7H11NO B065802 (1R,5S)-1-AZABICYCLO[3.2.1]OCTAN-6-ONE CAS No. 162184-60-3

(1R,5S)-1-AZABICYCLO[3.2.1]OCTAN-6-ONE

Katalognummer: B065802
CAS-Nummer: 162184-60-3
Molekulargewicht: 125.17 g/mol
InChI-Schlüssel: WFYPDOYHAZFTIR-LURJTMIESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5s)-1-Azabicyclo[321]octan-6-one is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system

Analyse Chemischer Reaktionen

Types of Reactions

(5s)-1-Azabicyclo[3.2.1]octan-6-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into amino alcohols or other reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like manganese dioxide for oxidation, reducing agents like lithium aluminium hydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones, while reduction can produce amino alcohols .

Wissenschaftliche Forschungsanwendungen

(5s)-1-Azabicyclo[3.2.1]octan-6-one has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various complex organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: It is explored for its potential therapeutic effects, particularly in the development of drugs targeting specific molecular pathways.

    Industry: The compound is used in the production of various industrial chemicals and materials

Wirkmechanismus

The mechanism of action of (5s)-1-Azabicyclo[3.2.1]octan-6-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Eigenschaften

CAS-Nummer

162184-60-3

Molekularformel

C7H11NO

Molekulargewicht

125.17 g/mol

IUPAC-Name

(5S)-1-azabicyclo[3.2.1]octan-6-one

InChI

InChI=1S/C7H11NO/c9-7-5-8-3-1-2-6(7)4-8/h6H,1-5H2/t6-/m0/s1

InChI-Schlüssel

WFYPDOYHAZFTIR-LURJTMIESA-N

SMILES

C1CC2CN(C1)CC2=O

Isomerische SMILES

C1C[C@H]2CN(C1)CC2=O

Kanonische SMILES

C1CC2CN(C1)CC2=O

Synonyme

1-Azabicyclo[3.2.1]octan-6-one,(1R,5S)-(9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.